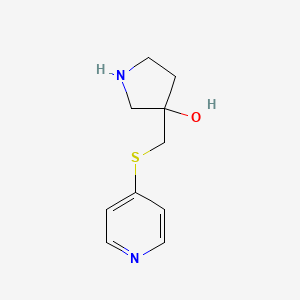3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol
CAS No.: 1184913-77-6
Cat. No.: VC18424028
Molecular Formula: C10H14N2OS
Molecular Weight: 210.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1184913-77-6 |
|---|---|
| Molecular Formula | C10H14N2OS |
| Molecular Weight | 210.30 g/mol |
| IUPAC Name | 3-(pyridin-4-ylsulfanylmethyl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C10H14N2OS/c13-10(3-6-12-7-10)8-14-9-1-4-11-5-2-9/h1-2,4-5,12-13H,3,6-8H2 |
| Standard InChI Key | RVCVGUAWTJFZII-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1(CSC2=CC=NC=C2)O |
Introduction
Structural Characterization and Stereochemical Features
Core Architecture and Stereochemistry
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol (IUPAC: (3R)-3-(pyridin-4-ylsulfanylmethyl)pyrrolidin-3-ol) features a pyrrolidin-3-ol ring substituted at the 3-position with a (pyridin-4-ylthio)methyl group. The stereocenter at C3 adopts an R configuration, as confirmed by PubChem’s computed descriptors . The molecular formula is C₁₀H₁₄N₂OS, with a molecular weight of 210.30 g/mol.
Key Structural Identifiers
-
SMILES:
C1CNC[C@]1(CSC2=CC=NC=C2)O(indicating the R configuration) -
3D Conformation: Computational models reveal a puckered pyrrolidine ring, with the hydroxyl and thioether substituents occupying equatorial positions to minimize steric strain .
Synthetic Strategies and Intermediate Utilization
Protection-Deprotection Approaches
A critical intermediate in the synthesis of 3-((pyridin-4-ylthio)methyl)pyrrolidin-3-ol is tert-butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate (PubChem CID: 71302838), which provides a protected amine for subsequent functionalization . This intermediate, with a molecular weight of 294.4 g/mol, is synthesized via:
-
Thioether Formation: Coupling of pyrrolidine derivatives with 4-mercaptopyridine using copper(I)-mediated reactions .
-
Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the amine during further modifications .
Final Hydroxylation Steps
Deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) yields the free amine, which is oxidized to the tertiary alcohol via hydroxylation or epoxide ring-opening reactions. Stereochemical control is achieved using chiral catalysts or resolutions .
Physicochemical and Computational Properties
Solubility and Lipophilicity
-
logP: Estimated at 1.2–1.8 (moderate lipophilicity due to the pyridine and thioether groups) .
-
Hydrogen Bond Donors/Acceptors: 2 donors (OH, NH) and 4 acceptors (O, S, 2N) .
Stability Profiling
-
Thermal Stability: Decomposes above 200°C based on analog data .
-
pH Sensitivity: The hydroxyl group renders the compound susceptible to oxidation under alkaline conditions .
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiopure forms.
-
Biological Screening: Evaluating antitubercular, anticancer, and antibacterial activity in vitro.
-
Prodrug Design: Masking the hydroxyl group to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume